molecular formula C12H17BrClN B13707387 1-Benzyl-4-bromopiperidine Hydrochloride

1-Benzyl-4-bromopiperidine Hydrochloride

Cat. No.: B13707387
M. Wt: 290.63 g/mol
InChI Key: RNVDQPGICLQBIX-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopiperidine Hydrochloride is a chemical intermediate of interest in pharmaceutical research and development. The compound features a piperidine ring, a common scaffold in medicinal chemistry, which is functionalized with a benzyl group at the nitrogen atom and a bromine atom at the 4-position . The bromine atom serves as a versatile handle for further synthetic modifications via cross-coupling reactions, allowing researchers to elaborate the molecule into more complex structures . Piperidine derivatives are frequently explored in neuroscience research. For instance, structural analogues like 4-benzylpiperidine have been studied as monoamine releasing agents, showing selectivity for dopamine and norepinephrine release . Furthermore, 1-benzylpiperidine scaffolds are key components in the design of potential multifunctional ligands for complex neurological targets, such as acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are relevant in the study of Alzheimer's disease . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Datasheet and adhere to all safe handling procedures.

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

1-benzyl-4-bromopiperidine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H

InChI Key

RNVDQPGICLQBIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Br)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Preparation via N-Benzylation of 4-Piperidine Derivatives Followed by Bromination

A representative method involves the reaction of 4-piperidine ethyl formate hydrochloride with benzyl chloride in the presence of sodium bicarbonate and dehydrated alcohol under reflux conditions to yield 1-benzyl-4-piperidine ethyl formate. This intermediate is then subjected to further transformations to obtain the target compound.

Procedure Highlights:

Step Reactants and Conditions Outcome Yield (%) Purity (HPLC)
1 4-Piperidine ethyl formate hydrochloride + benzyl chloride + NaHCO3 + dehydrated alcohol, reflux 3 h 1-Benzyl-4-piperidine ethyl formate (pale yellow oily liquid) 93.8 98.74
2 Treatment with 4N sodium hydroxide solution, temperature ≤ 20°C, extraction, concentration under reduced pressure 1-Benzyl-4-piperidine aldehyde (pale yellow oily liquid) 96.5 99.03

The aldehyde intermediate can be further reduced or transformed to the brominated piperidine derivative.

Analytical Data:

  • ^1H-NMR (400 MHz, CDCl_3): δ 7.21–7.32 (5H, multiplet), 3.67 (3H, singlet), 3.48 (2H, singlet), 2.85 (2H, doublet), 2.29 (1H, triplet of triplets), 2.02 (2H, doublet of triplets), 1.89–1.84 (2H, multiplet), 1.82–1.71 (2H, multiplet).

  • ESI Mass: m/z 234.15 (positive ion mode).

Preparation via N-Benzyl-4-Piperidone Intermediate

Another approach involves the synthesis of N-benzyl-4-piperidone, which can be converted to the corresponding 4-bromo derivative. The preparation of N-benzyl-4-piperidone is achieved by condensation reactions involving benzylamine and 4-piperidone or related precursors in organic solvents under controlled heat preservation and stirring.

Key Reaction Parameters:

Parameter Details
Solvents Ethanol, toluene, or other organic solvents
Temperature Controlled heating (often reflux or 0–20°C for specific steps)
Catalysts/Reagents Sodium hydroxide, organic bases, aluminum complexes
Reaction Time Several hours depending on step

This intermediate is characterized by:

  • ^1H-NMR: Signals corresponding to piperidone ring and benzyl group

  • High purity confirmed by HPLC and mass spectrometry analysis.

Conversion of N-benzyl-4-piperidone to 1-benzyl-4-bromopiperidine hydrochloride typically involves bromination at the 4-position followed by salt formation with hydrochloric acid.

Reaction Mechanisms and Considerations

  • N-Benzylation proceeds via nucleophilic substitution where the nitrogen of the piperidine ring attacks benzyl chloride, facilitated by base (e.g., sodium bicarbonate) to neutralize hydrochloric acid formed.

  • Bromination at the 4-position can be achieved through electrophilic substitution or halogenation of the corresponding ketone or aldehyde intermediates, often requiring controlled temperature to avoid side reactions.

  • Salt Formation with hydrochloric acid stabilizes the amine as the hydrochloride salt, improving crystallinity and handling.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
N-Benzylation of 4-piperidine ethyl formate + NaHCO3 + benzyl chloride reflux 4-Piperidine ethyl formate hydrochloride Sodium bicarbonate, dehydrated alcohol, reflux 3 h 93.8 98.74 High yield, straightforward procedure
Base hydrolysis to aldehyde 1-Benzyl-4-piperidine ethyl formate 4N NaOH, ≤20°C, extraction, concentration 96.5 99.03 Clean conversion to aldehyde intermediate
Synthesis of N-benzyl-4-piperidone Piperidone derivatives + benzylamine Organic solvent, heat preservation, stirring Not specified High Intermediate for bromination step
Bromination and salt formation N-benzyl-4-piperidone Brominating agents, hydrochloric acid Not specified Not specified Requires controlled conditions

Analytical Characterization

Summary and Recommendations

The preparation of this compound is effectively achieved through multi-step synthesis involving:

  • N-Benzylation of 4-piperidine derivatives under reflux with benzyl chloride and base

  • Subsequent conversion to aldehyde or ketone intermediates

  • Bromination at the 4-position

  • Formation of the hydrochloride salt for isolation

The methods documented provide high yields (above 90%) and high purity products (>98%), with robust analytical data supporting structural assignments. For industrial or laboratory scale synthesis, controlling reaction temperature and purification steps is critical to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromopiperidine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to 1-benzylpiperidine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the piperidine ring or the benzyl group, leading to different products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution: 1-Benzyl-4-substituted piperidines.

    Reduction: 1-Benzylpiperidine.

    Oxidation: Various oxidized derivatives depending on the site of oxidation.

Scientific Research Applications

1-Benzyl-4-bromopiperidine Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromopiperidine Hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the piperidine ring can interact with various biological receptors. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-Benzyl-4-bromopiperidine Hydrochloride with structurally related piperidine derivatives:

Compound Substituents Molecular Formula Key Properties
This compound 1-Benzyl, 4-Br ~C₁₂H₁₅BrN·HCl High electrophilicity; used in alkylation reactions
1-Benzyl-4-chloropiperidine Hydrochloride 1-Benzyl, 4-Cl C₁₂H₁₅ClN·HCl Similar reactivity to bromo analog but lower molecular weight (MW = 260.2 g/mol)
1-Benzyl-4-cyano-4-phenylpiperidine HCl 1-Benzyl, 4-CN, 4-Ph C₂₀H₂₁N₂·HCl Increased steric bulk; used in CNS-targeting drug candidates
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid HCl 4-Br-benzyl, 4-COOH C₁₃H₁₇BrClNO₂ Carboxylic acid group enables salt formation; MW = 366.64 g/mol
E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine HCl) 1-Benzyl, 4-(indanone-methyl) C₂₉H₃₀ClNO₄ Potent AChE inhibitor (IC₅₀ = 5.7 nM); high selectivity for AChE over BuChE

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-4-bromopiperidine Hydrochloride, and what reagents/conditions are critical for high yields?

  • Methodology : A two-step synthesis is commonly employed:

Benzylation : React piperidine with benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 1-benzylpiperidine.

Bromination : Treat the intermediate with a brominating agent (e.g., N-bromosuccinimide or HBr/H₂O₂) at 0–5°C to introduce bromine at the 4-position. The hydrochloride salt is precipitated using HCl in anhydrous ether .

  • Critical Factors : Strict temperature control during bromination minimizes side reactions (e.g., over-bromination). Solvent choice (e.g., dichloromethane or DMF) influences reaction efficiency .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Handling : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • First Aid :

  • Skin Contact : Wash immediately with soap and water for ≥15 minutes. Remove contaminated clothing .
  • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
    • Storage : Keep in a cool, dark place away from oxidizers. Avoid long-term storage due to potential degradation .

Q. How can researchers purify and characterize this compound to confirm its identity and purity?

  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: chloroform/methanol) removes impurities .
  • Characterization :

  • NMR : Confirm structure via ¹H/¹³C NMR peaks (e.g., benzyl aromatic protons at ~7.3 ppm, piperidine protons at 3.0–4.0 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the bromination step?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance bromine activation.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus halogenated solvents (CH₂Cl₂) for solubility and reactivity .
  • Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction time/temperature .

Q. How should researchers resolve contradictions in reported toxicity data for piperidine derivatives like this compound?

  • Data Analysis :

  • Literature Review : Cross-reference toxicity studies from ECHA, PubChem, and SDSs. Note that many SDSs state "toxicological properties not fully investigated" .
  • In Silico Modeling : Use tools like ADMET Predictor™ to estimate acute toxicity (e.g., LD₅₀) and compare with experimental data .
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate hypotheses .

Q. What stability challenges arise when storing this compound, and how can degradation products be identified?

  • Stability Testing :

  • Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity. Monitor via TLC or HPLC for decomposition (e.g., debromination or benzyl group cleavage) .
  • Mass Spectrometry : Use LC-MS to identify degradation byproducts (e.g., 1-benzylpiperidine or piperidine derivatives) .

Q. How is this compound utilized as an intermediate in drug discovery, particularly for CNS-targeting therapeutics?

  • Applications :

  • Pharmacophore Modification : The bromine atom enables further functionalization (e.g., Suzuki coupling for aryl group introduction) to develop dopamine or serotonin receptor ligands .
  • Case Study : Derivatives like alfentanil (an opioid) and bromperidol (an antipsychotic) highlight its role in synthesizing bioactive molecules .

Methodological Notes

  • Synthetic Optimization : Always include control experiments (e.g., reagent-free blanks) to distinguish desired reactions from side pathways .
  • Safety Compliance : Adhere to OSHA and REACH regulations for waste disposal (e.g., neutralize acidic/basic residues before disposal) .
  • Data Reproducibility : Document batch-specific variations (e.g., solvent lot numbers) to ensure experimental consistency .

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